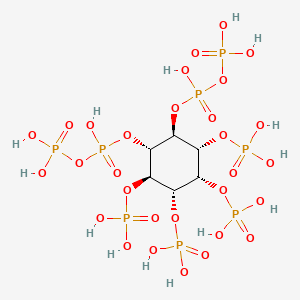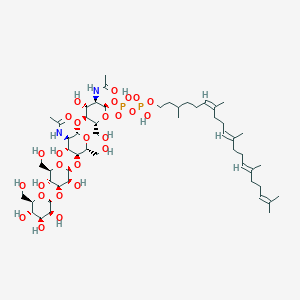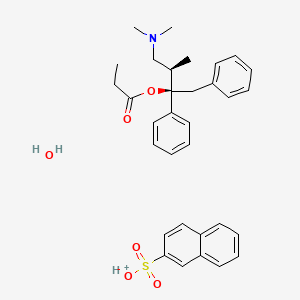
Bisdiphosphoinositol tetrakisphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.
Wissenschaftliche Forschungsanwendungen
Intracellular Signaling and Stress Response Bisdiphosphoinositol tetrakisphosphate ([PP]2-InsP4) plays a pivotal role in intracellular signaling, particularly in response to hyperosmotic stress. It acts as a sensor of hyperosmotic stress, triggering up to 25-fold elevations in animal cells, a response mediated by the activation of ERK1/2 and p38MAPα/β kinases. Interestingly, [PP]2-InsP4 does not respond to mechanical strain or oxidative stress in mammalian cells, highlighting its specificity (Pesesse et al., 2004); (Choi et al., 2005).
DNA Repair and Recombination Inositol pyrophosphates, including bisdiphosphoinositol tetrakisphosphate, mediate homologous DNA recombination in yeast S. cerevisiae. This process is crucial in maintaining genome stability, and alterations in these inositol pyrophosphates can lead to hyperrecombination (Luo et al., 2002).
Regulation of Endocytic Trafficking Bisdiphosphoinositol tetrakisphosphate is a major regulator of endocytosis. Deficiencies in the formation of this compound are linked to abnormalities in endocytic pathways, demonstrating its vital role in membrane trafficking (Saiardi et al., 2002).
Cell Death Mediation The compound plays a role in mediating cell death processes. The synthesis of bisdiphosphoinositol tetrakisphosphate by inositol hexakisphosphate kinases (InsP6K) has been linked to the regulation of apoptotic processes in various cell types (Nagata et al., 2005).
Interaction with Cellular Proteins Bisdiphosphoinositol tetrakisphosphate interacts with various cellular proteins, influencing functions like synaptic vesicle exocytosis. This interaction points towards its role in cellular communication and neural processes (Luo et al., 2001).
Diverse Cellular Functions The compound is involved in a myriad of cellular functions, including apoptosis, vesicle trafficking, osmoregulation, and cell cycle regulation. Its unique biochemical properties allow it to participate in various signaling and metabolic pathways (Thota & Bhandari, 2015).
Regulation of Bioenergetic Homeostasis Bisdiphosphoinositol tetrakisphosphate plays a critical role in regulating bioenergetic homeostasis in cells, acting through complex interactions involving kinase and phosphatase domains (Nair et al., 2018).
Modulating Chemotaxis in Dictyostelium In Dictyostelium, bisdiphosphoinositol tetrakisphosphate mediates chemotaxis by interacting with pleckstrin homology domain-containing proteins, demonstrating its role in cellular motility and signaling (Luo et al., 2003).
Regulation of Phosphate Efflux Bisdiphosphoinositol tetrakisphosphate has been identified as a regulator of cellular phosphate efflux, playing a significant role in phosphate homeostasis and potentially impacting bone maintenance and ectopic calcification (Li et al., 2020).
Protein Phosphorylation and Cellular Signaling The compound contributes to a non-enzymatic mode of protein phosphorylation, expanding the understanding of inositide-mediated signaling and introducing a new dimension to cellular phosphorylation processes (Bussell, 2005).
Eigenschaften
CAS-Nummer |
208107-61-3 |
|---|---|
Produktname |
Bisdiphosphoinositol tetrakisphosphate |
Molekularformel |
C6H20O30P8 |
Molekulargewicht |
820 g/mol |
IUPAC-Name |
[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
GXPFHIDIIMSLOF-YORTWTKJSA-N |
Isomerische SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)
![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)






![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)

![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
